Tyrphostin 9

Description

Tyrphostin A9 is a member of the tyrphostin family of tyrosine kinase inhibitors that exhibits anti-proliferative activity by selectively inhibiting the platelet-derived growth factor receptor tyrosine kinase. It inhibits phosphorylation, uncouples oxidative phosphorylation and induces apoptosis and cell growth arrest in certain cancer cell lines. (NCI)

Structure

3D Structure

Propriétés

IUPAC Name |

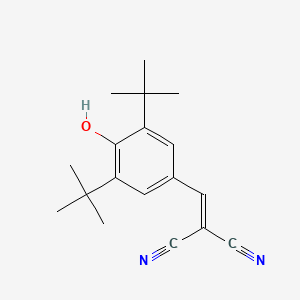

2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-17(2,3)14-8-12(7-13(10-19)11-20)9-15(16(14)21)18(4,5)6/h7-9,21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOPWQKISXCCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042106 | |

| Record name | Malonoben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malonoben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10537-47-0 | |

| Record name | Tyrphostin 9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10537-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonoben [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010537470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonoben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonoben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALONOBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TE8MRS65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malonoben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 143 °C | |

| Record name | Malonoben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of Tyrphostin 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin 9, also identified as Tyrphostin AG17, SF-6847, and Malonoben, is a synthetic, small-molecule inhibitor of protein tyrosine kinases (PTKs).[1] Initially developed as part of a series of compounds targeting the Epidermal Growth Factor Receptor (EGFR), subsequent research has demonstrated that its most potent inhibitory activity is directed against the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4] Its mechanism of action primarily involves competitive inhibition at the ATP-binding site of the kinase domain, which blocks receptor autophosphorylation and abrogates downstream signaling cascades.[5][6] This activity curtails cellular processes such as proliferation and migration, making this compound a valuable tool for studying signal transduction and a compound of interest in the context of proliferative diseases.[6][7] This guide provides an in-depth analysis of its core mechanisms, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Core Mechanism: Competitive ATP Inhibition

Tyrphostins function as competitive inhibitors of the ATP-binding site within the catalytic domain of tyrosine kinases.[5] By mimicking the structure of ATP, this compound occupies the active site, thereby preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition of autophosphorylation is the critical first step in blocking the entire signaling cascade.[6][7]

Primary Target: PDGFR Signaling Pathway

This compound is a significantly more potent inhibitor of PDGFR than EGFR.[3][4] The PDGF signaling axis is a key regulator of cell growth, proliferation, and migration, particularly in cells of mesenchymal origin like smooth muscle cells (SMCs).[6][7] this compound effectively inhibits PDGF-dependent DNA synthesis and cell proliferation by blocking PDGFR autophosphorylation.[7] This action prevents the recruitment and activation of downstream signaling molecules, including Phospholipase C-gamma (PLCγ), and reduces the expression of immediate early genes like c-fos.[4][7]

Secondary Target: EGFR Signaling Pathway

Although originally designed as an EGFR inhibitor, this compound shows lower potency against this target compared to PDGFR.[2][4] Nevertheless, it has demonstrated efficacy in contexts where EGFR signaling is crucial. In glioblastoma (GBM), for instance, this compound has been shown to attenuate cell growth and migration by suppressing the Proline-rich Tyrosine Kinase 2 (PYK2)/EGFR-ERK signaling pathway.[8] This pathway involves PYK2 and c-Src acting as upstream activators of EGFR, which then triggers the ERK/MAPK cascade to promote cell proliferation and survival.[8]

Quantitative Data: Inhibitory Potency

The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the target and the experimental system.

| Target / Process | IC50 Value | Assay Type / Cell Line | Reference(s) |

| PDGFR Kinase | 0.5 µM (500 nM) | Kinase Assay | [2][3][4][9] |

| PDGFR Autophosphorylation | ~2.5 µM | Cellular Assay | [4] |

| PDGF-dependent SMC Proliferation | 40 nM | Smooth Muscle Cells | [4][7] |

| EGFR Kinase | 460 µM | Kinase Assay | [2][3][4] |

| VEGFR-2 Kinase | Low nanomolar | Kinase Assay | [1] |

| Herpes Simplex Virus 1 (HSV-1) Replication | 40 nM | Viral Replication Assay | [2] |

Other Reported Cellular Effects

Beyond its primary targets, this compound exhibits a range of other biological activities, highlighting its pleiotropic nature.

-

Mitochondrial Fission: It is a potent inducer of mitochondrial fission.[9]

-

ERK Activation in Neurons: In contrast to its inhibitory role in cancer cells, this compound can stimulate persistent ERK1/2 activation in neuronal cells in a PDGF receptor-independent manner.[10] This effect is dependent on MEK and PI3K, suggesting a different mechanism of action in a non-cancerous context.[10]

-

Antiviral Activity: this compound has demonstrated anti-influenza virus properties and inhibits the replication of HSV-1.[2][9]

-

Inhibition of PYK2: It inhibits the TNF-induced tyrosine phosphorylation of PYK2.[9]

Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the effects of kinase inhibitors. Below are summarized protocols for key assays used to characterize the mechanism of action of this compound.

Experimental Workflow Overview

Protocol 1: Western Blot Analysis of Receptor Phosphorylation

This assay is used to directly visualize the inhibitory effect of this compound on receptor autophosphorylation within a cellular context.[5][11]

-

Objective: To determine if this compound inhibits ligand-induced phosphorylation of PDGFR or EGFR in cultured cells.

-

Materials:

-

Target cell line (e.g., human fibroblasts, glioblastoma cells).[2]

-

This compound stock solution (in DMSO).

-

Ligand (PDGF-BB or EGF).

-

Ice-cold PBS, cell lysis buffer (e.g., RIPA) with phosphatase and protease inhibitors.

-

Protein quantification assay (e.g., BCA).

-

SDS-PAGE equipment, PVDF membranes.

-

Primary antibodies (anti-p-PDGFR, anti-total-PDGFR, anti-p-EGFR, anti-total-EGFR).[11]

-

HRP-conjugated secondary antibody and chemiluminescent substrate.[11]

-

-

Procedure:

-

Cell Culture: Plate cells and grow to 70-80% confluency.

-

Serum Starvation: Serum-starve cells for 12-24 hours to reduce basal receptor phosphorylation.[11]

-

Inhibitor Treatment: Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.[11]

-

Ligand Stimulation: Stimulate cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB) for 10-15 minutes.[11]

-

Lysis: Wash cells with ice-cold PBS and lyse. Quantify protein concentration.[5]

-

Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.[5]

-

Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target receptor.

-

Detection: Incubate with a secondary antibody and visualize using a chemiluminescent substrate.[5]

-

Analysis: Quantify band intensities. The ratio of phosphorylated to total protein indicates the level of inhibition.

-

Protocol 2: Cell Proliferation Assay (MTT/MTS)

This colorimetric assay measures the effect of this compound on cell viability and proliferation.[5][11]

-

Objective: To determine the IC50 of this compound for inhibiting cell proliferation.

-

Materials:

-

Target cell line.

-

96-well plates.

-

This compound serial dilutions.

-

MTT or MTS reagent.

-

Solubilization solution (for MTT assay).

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[11]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubation: Incubate for a set period (e.g., 48 or 72 hours).[11]

-

Reagent Addition: Add MTT/MTS reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to convert the reagent into a colored formazan (B1609692) product.[11]

-

Measurement: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[5]

-

Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.[12]

-

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This cell-free assay measures the direct inhibitory effect of this compound on a purified kinase enzyme.[5]

-

Objective: To determine the IC50 of this compound against a purified tyrosine kinase (e.g., PDGFR, EGFR).

-

Materials:

-

Purified recombinant kinase.

-

Kinase buffer.

-

Substrate (e.g., a synthetic peptide).

-

ATP.

-

This compound serial dilutions.

-

ADP-Glo™ Kinase Assay Kit (or similar).

-

384-well plates and a luminometer.

-

-

Procedure:

-

Reaction Setup: In a 384-well plate, combine the kinase, kinase buffer, and the this compound dilution (or vehicle).[5]

-

Initiation: Add a mixture of the substrate and ATP to start the kinase reaction. Incubate at room temperature.

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.[5]

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.[5]

-

Measurement: Measure luminescence with a plate reader. The signal is proportional to kinase activity.

-

Analysis: Calculate the percentage of inhibition and determine the IC50 value.[5]

-

Conclusion

This compound is a multi-faceted tyrosine kinase inhibitor whose primary mechanism of action is the potent and selective inhibition of the PDGFR signaling pathway. Its ability to also target EGFR, VEGFR-2, and other cellular processes, sometimes in a context-dependent manner, underscores the complexity of kinase inhibitor pharmacology.[1][8][10] The detailed data and protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound as a tool to investigate cell signaling and to explore its potential in the development of therapies for proliferative disorders.

References

- 1. pharmrxiv.de [pharmrxiv.de]

- 2. selleckchem.com [selleckchem.com]

- 3. abmole.com [abmole.com]

- 4. apexbt.com [apexbt.com]

- 5. benchchem.com [benchchem.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Tyrphostins inhibit PDGF-induced DNA synthesis and associated early events in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Tyrphostin 9: A Technical Overview of its Role as an EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tyrphostin 9, a member of the tyrphostin family of protein kinase inhibitors. While initially designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor, its broader activity profile, particularly its high potency against the Platelet-Derived Growth Factor Receptor (PDGFR), warrants careful consideration in experimental design. This document details its inhibitory concentrations, the cellular pathways it affects, and the experimental protocols for its characterization.

Data Presentation: Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against relevant tyrosine kinases. It is important to note that IC50 values can vary based on the specifics of the assay, such as the ATP concentration in kinase assays or the cell type used in cellular assays.

| Target Kinase | IC50 Value | Assay Type | Notes |

| EGFR | 460 µM | Not specified | Originally designed as an EGFR inhibitor.[1][2][3] |

| PDGFR | 0.5 µM | Not specified | Significantly more potent against PDGFR than EGFR.[1][2][3][4] |

EGFR Signaling Pathway and Inhibition by this compound

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5][6] Dysregulation of the EGFR signaling pathway is a common factor in the development and progression of various cancers.

Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR monomers dimerize, leading to the autophosphorylation of specific tyrosine residues in the intracellular domain.[7] These phosphorylated tyrosines act as docking sites for adaptor proteins and enzymes, initiating a cascade of downstream signaling events. Two of the major signaling pathways activated by EGFR are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation and differentiation.[7][8]

-

The PI3K/Akt Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[7][8]

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and blocking the downstream signaling cascades.

Experimental Protocols

To assess the inhibitory effect of this compound on EGFR, several in vitro and cell-based assays can be employed.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the this compound dilutions. Include a vehicle control (DMSO).

-

Add the EGFR kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTS Assay)

This assay determines the effect of this compound on the proliferation of EGFR-dependent cancer cell lines.

Materials:

-

EGFR-overexpressing cancer cell line (e.g., A431)

-

Cell culture medium and fetal bovine serum (FBS)

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the control and determine the IC50 value.[9]

Western Blot Analysis of EGFR Phosphorylation

This method is used to directly observe the effect of this compound on EGFR autophosphorylation in a cellular context.

Materials:

-

EGFR-dependent cancer cell line

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat with different concentrations of this compound for a designated time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-EGFR.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR or a housekeeping protein.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | EGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. ClinPGx [clinpgx.org]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. benchchem.com [benchchem.com]

Tyrphostin 9: A Technical Guide to its Specificity as a PDGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 9, also known as Tyrphostin A9, Malonoben, SF 6847, and RG-50872, is a synthetically derived small molecule inhibitor of protein tyrosine kinases.[1][2][3][4] Initially designed as an inhibitor for the Epidermal Growth Factor Receptor (EGFR), subsequent research has demonstrated its significantly higher potency against the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] This technical guide provides a comprehensive overview of the inhibitor specificity of this compound, focusing on its action on PDGFR. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitor Potency

The inhibitory activity of this compound has been quantified against several kinases, with the half-maximal inhibitory concentration (IC50) being a key metric. The available data clearly indicates a preferential inhibition of PDGFR over EGFR.

| Target Kinase | IC50 (µM) | Notes |

| PDGFR | 0.5[2][3][5] | Some studies report a value of 500 nM[1]. |

| PDGFR | 1.2[4] | |

| EGFR | 460[2][3] | Significantly less potent compared to PDGFR. |

Signaling Pathways

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Upon binding of its ligand, PDGF, the receptor dimerizes and autophosphorylates on several tyrosine residues. These phosphorylated sites serve as docking stations for various signaling proteins containing SH2 domains, initiating downstream signaling cascades. This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of PDGFR, thereby preventing this autophosphorylation and subsequent signal transduction.

References

Tyrphostin 9: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of the Tyrosine Kinase Inhibitor, Tyrphostin 9.

This technical guide provides a comprehensive overview of this compound (also known as Tyrphostin A9, Malonoben, RG-50872, and SF 6847), a member of the tyrphostin family of protein tyrosine kinase inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical and physical properties, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a synthetic organic compound characterized by a 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-propanedinitrile structure.[1] It was initially designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor but was subsequently found to be a more potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile[1] |

| Synonyms | Tyrphostin A9, Malonoben, RG-50872, SF 6847, AG 17[1][2][5] |

| CAS Number | 10537-47-0[1][3][5] |

| Molecular Formula | C₁₈H₂₂N₂O[1][3][6] |

| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C#N[1][] |

| InChI Key | MZOPWQKISXCCTP-UHFFFAOYSA-N[1][] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 282.38 g/mol [2][3] |

| Appearance | Light Yellow to Yellow Solid[] |

| Melting Point | 141-143 °C[1][] |

| Boiling Point | 386.8 ± 37.0 °C at 760 mmHg[] |

| Solubility | DMSO: 40 mg/mL[3], 56 mg/mL[2] |

| Purity | ≥98% to 99.91%[][5][6] |

Mechanism of Action and Biological Activity

This compound functions primarily as a competitive inhibitor at the ATP-binding site of tyrosine kinase domains.[] Its biological effects are diverse, stemming from its ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases

The primary targets of this compound are receptor tyrosine kinases, with a notable selectivity for PDGFR over EGFR. By blocking the ATP-binding site, it prevents the autophosphorylation of the receptor upon ligand binding, thereby inhibiting the initiation of downstream signaling cascades.[7]

Table 3: Inhibitory Activity of this compound

| Target | IC₅₀ Value |

| PDGFR | 0.5 µM[2][3][8] |

| EGFR | 460 µM[2][3][8] |

Beyond its effects on PDGFR and EGFR, this compound has been shown to:

-

Potently inhibit PDGF-dependent smooth muscle cell proliferation with an IC₅₀ of 40 nM.[8]

-

Induce mitochondrial fission.[5]

-

Exhibit anti-influenza virus activities.[5]

-

Inhibit the replication of herpes simplex virus type 1 (HSV-1) with an IC₅₀ of 40 nM.[2]

Signaling Pathways Modulated by this compound

This compound's inhibitory action on tyrosine kinases allows it to modulate critical cellular signaling pathways implicated in cancer and other diseases.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor (PDGF) binding to its receptor (PDGFR) triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This creates docking sites for various signaling proteins containing SH2 domains, activating downstream pathways like the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation, migration, and survival. This compound directly inhibits the initial autophosphorylation step, effectively blocking these downstream effects.[8]

Caption: Inhibition of the PDGFR signaling cascade by this compound.

PYK2/EGFR-ERK Signaling Pathway

In certain contexts, such as glioblastoma, this compound has been shown to suppress the PYK2/EGFR-ERK signaling pathway.[9] Proline-rich tyrosine kinase 2 (PYK2) can act as an upstream activator of EGFR, leading to the activation of the ERK/MAPK pathway, which promotes cell proliferation and survival. By attenuating this signaling axis, this compound can reduce glioblastoma cell growth and migration and induce apoptosis.[9]

Caption: Suppression of the PYK2/EGFR-ERK signaling pathway by this compound.

Experimental Protocols

The following protocols provide a framework for characterizing the in vitro effects of this compound.

General Experimental Workflow

A typical workflow for evaluating this compound involves preparing the compound, treating cultured cells, and then performing various assays to measure its effects on cell viability and target protein phosphorylation.

Caption: A general workflow for the in vitro evaluation of this compound.

Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Materials:

-

PDGF-responsive cell line (e.g., human fibroblasts, smooth muscle cells)

-

Complete culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting range is 0.1 µM to 100 µM.[7] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment (typically ≤ 0.1%).

-

Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

-

Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[10]

-

Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot for Receptor Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of PDGFR or EGFR.

Materials:

-

Appropriate cell line (e.g., expressing high levels of PDGFR)

-

6-well cell culture plates

-

Serum-free medium

-

This compound stock solution

-

Ligand for stimulation (e.g., 50 ng/mL PDGF-BB)[7]

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-PDGFR, anti-total-PDGFR, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection system

Procedure:

-

Cell Culture and Starvation: Plate cells in 6-well plates to reach 70-80% confluency. To reduce basal receptor phosphorylation, serum-starve the cells for 12-24 hours.[7]

-

Inhibitor Treatment: Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.[11]

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., PDGF-BB) for 10-15 minutes to induce receptor phosphorylation.[7][11]

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[10]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody against the phosphorylated receptor overnight at 4°C.[12]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

-

Detection: Visualize the protein bands using an ECL detection system.[12]

-

Analysis: To confirm equal protein loading and assess total receptor levels, strip the membrane and re-probe with antibodies against the total receptor and a loading control. Quantify band intensities to determine the reduction in phosphorylation.

References

- 1. This compound | C18H22N2O | CID 5614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. apexbt.com [apexbt.com]

- 9. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Tyrphostin 9: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin 9, also known as SF-6847 or RG-50872, is a versatile tyrosine kinase inhibitor utilized in a breadth of research areas. Initially developed as an Epidermal Growth Factor Receptor (EGFR) inhibitor, it has demonstrated more potent activity against the Platelet-Derived Growth Factor Receptor (PDGFR). This dual activity, coupled with its effects on other cellular signaling pathways, has led to its application in cancer biology, virology, and neuroscience. This technical guide provides an in-depth overview of this compound, consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways and experimental workflows to support its use in a research setting.

Mechanism of Action and Primary Targets

This compound functions as an ATP-competitive inhibitor of tyrosine kinases. By binding to the ATP-binding site within the catalytic domain of the kinase, it prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. While it was first designed to target EGFR, it exhibits significantly higher potency for PDGFR.[1][2]

Quantitative Data: Inhibitory Concentrations

The efficacy of this compound as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the target and the experimental context.

| Target/Process | IC50 Value | Cell Line/System | Noteworthy Application | Reference(s) |

| PDGFR | 0.5 µM | In vitro kinase assay | Cancer, Fibrosis | [1][3] |

| PDGFR Autophosphorylation | ~2.5 µM | Rat Lung Myofibroblasts | Fibrosis Research | [4] |

| PDGF-dependent SMC Proliferation | 40 nM | Smooth Muscle Cells | Restenosis Research | |

| EGFR | 460 µM | In vitro kinase assay | Cancer Research | [1][2][3] |

| Herpes Simplex Virus-1 (HSV-1) Replication | 40 nM | In vitro viral replication assay | Antiviral Research | [1] |

| TNF-induced Respiratory Burst | Potent and selective | Cellular assay | Inflammation Research | |

| Glioblastoma Cell Viability | Dose-dependent reduction | U87MG cells | Cancer Therapy Research | [5] |

Signaling Pathways

This compound primarily exerts its effects by disrupting the signaling cascades initiated by PDGFR and EGFR. Understanding these pathways is crucial for interpreting experimental results.

PDGFR Signaling Pathway Inhibition

DOT Script:

EGFR Signaling Pathway Inhibition

DOT Script:

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound in research.

Western Blot Analysis of PDGFR/EGFR Phosphorylation

This protocol allows for the assessment of this compound's inhibitory effect on receptor phosphorylation.[4][6][7]

Materials:

-

Cell line expressing PDGFR or EGFR (e.g., U87MG glioblastoma cells, A431 cells)

-

Complete cell culture medium

-

Serum-free medium

-

This compound stock solution (e.g., 10-50 mM in DMSO)

-

PDGF-BB or EGF ligand

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751), anti-total-PDGFRβ, anti-phospho-EGFR (e.g., Tyr1173), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

-

Pre-treat cells with desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

-

Stimulate cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB or EGF) for 5-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect protein bands using a chemiluminescent substrate.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the effect of this compound on cell viability and proliferation.[8][9]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO).

-

Replace the medium in the wells with the prepared this compound dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Experimental Workflow Visualization

A logical workflow is critical for designing and executing experiments with this compound.

DOT Script:

Research Applications

Cancer Research

This compound's inhibitory effects on PDGFR and EGFR make it a valuable tool for studying cancers where these pathways are dysregulated, such as in glioblastoma.[10] Research has shown that Tyrphostin A9 can reduce glioblastoma cell growth and migration and induce apoptosis by attenuating the PYK2/EGFR-ERK signaling pathway.[10]

Antiviral Research

This compound has demonstrated potent antiviral activity, particularly against Herpes Simplex Virus-1 (HSV-1), with an IC50 of 40 nM.[1] It has been shown to decrease the phosphorylation of viral phosphoproteins.[1]

Neuroscience

In the field of neuroscience, Tyrphostin A9 has been investigated for its neuroprotective effects. Studies have shown it can stimulate persistent ERK activation in neuronal cells, independent of PDGF receptor inhibition, leading to neurite outgrowth and protection against neurotoxins.[11]

Conclusion

This compound is a multi-faceted tyrosine kinase inhibitor with significant utility in diverse research fields. Its well-characterized inhibitory profile against key growth factor receptors, combined with established experimental protocols, makes it a reliable tool for investigating a range of cellular processes. This guide provides a comprehensive resource for researchers to effectively design, execute, and interpret experiments utilizing this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. abmole.com [abmole.com]

- 3. This compound | EGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 4. Specific Inhibitors of Platelet-Derived Growth Factor or Epidermal Growth Factor Receptor Tyrosine Kinase Reduce Pulmonary Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]

Tyrphostin 9: A Technical Guide to its Inhibition of Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin 9, also known as SF 6847 and RG-50872, is a synthetic tyrosine kinase inhibitor.[1] Initially developed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), it has demonstrated more potent activity against the Platelet-Derived Growth Factor Receptor (PDGFR).[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on key cellular signaling pathways. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling cascades and experimental workflows.

Introduction to this compound

Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs) by competing with ATP at the catalytic site of the enzyme.[2] Dysregulation of PTK signaling is a hallmark of many proliferative diseases, including cancer, making these enzymes critical targets for therapeutic development.[3] this compound is a member of this family and has been utilized as a tool to probe the roles of EGFR and PDGFR in various cellular processes.[1][4]

Chemical Structure:

-

IUPAC Name: 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile

-

Molecular Formula: C₁₈H₂₂N₂O

-

Molecular Weight: 282.38 g/mol

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs). By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, a critical initial step in the activation of downstream signaling pathways. This blockade of receptor phosphorylation leads to the suppression of mitogenic and survival signals.

Quantitative Inhibitory Data

The inhibitory activity of this compound has been quantified against its primary targets and in various cell-based and cell-free assays.

| Target/Assay | IC50 Value | Cell Line/System | Reference(s) |

| Primary Kinase Targets | |||

| PDGFR | 0.5 µM | In vitro | [1] |

| PDGFR | ~2.5 µM | In vitro | [5] |

| PDGFR | 500 nM | In vitro | [4] |

| EGFR | 460 µM | In vitro | [1] |

| Cellular and Other Activities | |||

| PDGF-dependent Smooth Muscle Cell (SMC) Proliferation | 40 nM | In vitro | [5] |

| PDGF-dependent autophosphorylation of PDGFR | ~2.5 µM | In vitro | [5] |

| Phosphorylation of PLCγ | ~2.5 µM | In vitro | [5] |

| Herpes Simplex Virus Type 1 (HSV-1) Replication | 40 nM | In vitro | [1] |

Signaling Pathway Inhibition

This compound primarily targets the signaling cascades initiated by PDGFR and EGFR. The inhibition of these receptors disrupts major downstream pathways, including the Ras-MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Additionally, studies have shown that Tyrphostin A9 (an alternative name for this compound) can attenuate glioblastoma growth by suppressing the PYK2/EGFR-ERK signaling pathway.[6]

PDGFR Signaling Pathway Inhibition

Platelet-Derived Growth Factor (PDGF) binding to its receptor (PDGFR) induces receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways critical for cell growth and migration. This compound inhibits the initial autophosphorylation of PDGFR, thereby blocking these subsequent signaling events.

EGFR Signaling Pathway Inhibition

Similar to its effect on PDGFR, this compound inhibits the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pathways like the MAPK and PI3K/Akt pathways, which are essential for cell proliferation and survival. This compound's blockade of EGFR autophosphorylation curtails these signaling events.

HER2/neu Signaling and this compound

The HER2/neu receptor is a member of the EGFR family and is a key driver in certain cancers. While some tyrphostins have been designed to selectively inhibit HER2, specific data on the direct inhibitory effect of this compound on HER2 is not extensively documented. However, given the homology between EGFR and HER2, and the ability of some tyrphostins to inhibit HER2, this remains an area of potential investigation.[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro inhibitory activity of this compound on purified kinases like PDGFR and EGFR.[8]

Materials:

-

Purified recombinant PDGFR or EGFR enzyme

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).

-

Add 2 µl of diluted enzyme to each well.

-

Initiate the reaction by adding 2 µl of a substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]

Materials:

-

Cancer cell lines (e.g., A431, MCF7)

-

Cell culture medium with fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.

-

Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[9]

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of target proteins (e.g., PDGFR, EGFR, Akt, ERK) in cells treated with this compound.[10]

Materials:

-

Cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PDGFR, anti-total-PDGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary to reduce basal phosphorylation. Treat cells with desired concentrations of this compound for a specified time. Stimulate with the appropriate ligand (e.g., PDGF or EGF) for a short period before harvesting.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective inhibition of the epidermal growth factor and HER2/neu receptors by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Tyrphostin 9: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 9, also known as SF-6847 and RG-50872, is a synthetic, low molecular weight protein tyrosine kinase inhibitor.[1] It belongs to a class of compounds named "tyrphostins" (tyrosine phosphorylation inhibitors), which were designed as competitive inhibitors of the substrate binding site of tyrosine kinases.[1] Initially developed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), subsequent studies revealed its potent inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4][5] This dual activity, along with its effects on other cellular processes, has made this compound a valuable tool for studying signal transduction pathways and a subject of interest in drug development for various diseases, including cancer and viral infections.[2][6][7]

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data, detailed experimental protocols, and visualizations of its effects on key signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been characterized against various targets and in different cellular contexts. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its potency.

| Target/Process | IC50 Value | Cell Line/System | Reference |

| EGFR | 460 µM | In vitro kinase assay | [2][3][4][5] |

| PDGFR | 0.5 µM | In vitro kinase assay | [2][3][4][5] |

| Herpes Simplex Virus-1 (HSV-1) Replication | 40 nM | In vitro | [2] |

| PDGF-dependent Smooth Muscle Cell Proliferation | 40 nM | In vitro | [8] |

| PDGF-dependent PDGFR Autophosphorylation | ~2.5 µM | In vitro | [8] |

| PDGF-dependent PLCγ Phosphorylation | ~2.5 µM | In vitro | [8] |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting the phosphorylation of key proteins in several signaling pathways. One of the well-characterized pathways affected by this compound is the PYK2/EGFR-ERK signaling cascade.[6][9]

Proline-rich tyrosine kinase 2 (PYK2) can be activated through various stimuli, leading to its autophosphorylation and subsequent activation of c-Src.[9] This complex can then transactivate EGFR, triggering the downstream Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[9][10] this compound has been shown to attenuate the growth of glioblastoma cells by suppressing this pathway.[6][9]

Below is a diagram illustrating the inhibitory effect of this compound on the PYK2/EGFR-ERK signaling pathway.

Caption: Inhibition of the PYK2/EGFR-ERK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay determines the in vitro inhibitory activity of this compound on purified EGFR or PDGFR.

Materials:

-

Recombinant human EGFR or PDGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the kinase (EGFR or PDGFR) and the peptide substrate.

-

Add the diluted this compound to the wells. Include control wells with DMSO only (no inhibitor).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]

Materials:

-

Cancer cell line of interest (e.g., A549, DU145)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

96-well plates

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours.[6]

-

Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the untreated control cells and determine the IC50 values.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in cells treated with this compound.[6]

Materials:

-

Cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-pEGFR (e.g., Tyr1173, Tyr1068) and anti-total EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and treat with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pEGFR, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein like actin.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.

Caption: A typical workflow for in vitro evaluation of this compound.

Conclusion

This compound is a versatile protein tyrosine kinase inhibitor with significant activity against both EGFR and PDGFR. Its ability to modulate key signaling pathways, such as the PYK2/EGFR-ERK cascade, makes it a valuable research tool for dissecting cellular signaling events. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its diverse biological activities may uncover novel therapeutic applications for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Tyrphostin 9: A Technical Guide to Solubility, Signaling Inhibition, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 9, also known as SF-6847 and RG-50872, is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. Initially designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), it has demonstrated more potent activity against the Platelet-Derived Growth Factor Receptor (PDGFR)[1]. This dual inhibitory profile makes it a valuable tool for investigating the roles of these signaling pathways in various cellular processes, including proliferation, differentiation, and migration. This technical guide provides an in-depth overview of this compound's solubility in common laboratory solvents, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Data Presentation: Solubility of this compound

The solubility of a compound is a critical parameter for its effective use in in vitro and in vivo studies. This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and is practically insoluble in water. A summary of its solubility from various suppliers is presented in the table below. It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture can reduce the solubility of the compound[2].

| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |

| DMSO | ≥ 100[1] | 354.13[1] | Hygroscopic DMSO can reduce solubility. Use of fresh DMSO is recommended.[2] |

| 56[2] | 198.31[2] | ||

| 50 | 177.07 | Ultrasonic assistance may be needed. | |

| 40 | |||

| ≥ 14.1[3] | |||

| < 25 | |||

| Water | < 0.1 (insoluble)[1] | Insoluble | |

| Insoluble[2] | Insoluble |

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in DMSO and aqueous buffers.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Thermostatic shaker

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Calibrated positive displacement pipette

-

Volumetric flasks and appropriate glassware

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be visibly more than what is expected to dissolve.

-

Add a known volume of the solvent (DMSO or aqueous buffer) to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation:

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid material.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the clear supernatant using a calibrated positive displacement pipette, ensuring not to disturb the solid pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using accurately weighed standards of this compound dissolved in the same diluent used for the samples.

-

Calculate the concentration of this compound in the original supernatant based on the calibration curve and the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general workflow to assess the inhibitory effect of this compound on the phosphorylation of a target protein (e.g., EGFR or PDGFR) in a cell-based assay.

Materials:

-

Cell line expressing the target receptor (e.g., A431 for EGFR, Swiss 3T3 for PDGFR)

-

Appropriate cell culture medium and supplements

-

This compound

-

DMSO (for stock solution)

-

Ligand for receptor stimulation (e.g., EGF or PDGF)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blot equipment

-

Primary antibodies (anti-phospho-receptor, anti-total-receptor, loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

-

Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).

-

Prepare working solutions of this compound by diluting the stock solution in a serum-free medium to the desired final concentrations. Include a vehicle control (DMSO only).

-

Pre-treat the cells with the this compound working solutions or vehicle control for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF or PDGF) for 10-15 minutes at 37°C.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate.

-

Normalize protein concentrations and perform SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated receptor.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane for total receptor and a loading control (e.g., β-actin or GAPDH) for normalization.

-

Mandatory Visualization

Signaling Pathways

This compound primarily inhibits the tyrosine kinase activity of EGFR and PDGFR, thereby blocking downstream signaling cascades involved in cell proliferation and survival.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

References

Tyrphostin 9: A Technical Guide to a Dual EGFR and PDGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyrphostin 9, a potent inhibitor of receptor tyrosine kinases. This document details its alternative names, mechanism of action, and inhibitory characteristics, and provides standardized experimental protocols for its use in research settings.

Nomenclature and Identification

This compound is a well-characterized compound in the tyrphostin family of protein tyrosine kinase inhibitors. To ensure clarity and consistency in research and documentation, a comprehensive list of its synonyms, chemical identifiers, and registry numbers is provided below.

Table 1: Alternative Names and Synonyms for this compound

| Category | Identifier |

| Common Name | This compound |

| Synonyms | Tyrphostin A9, Malonoben, AG 17 |

| Alphanumeric Codes | RG-50872, SF 6847, GCP-5126, NSC-242557, S-15126, ENT 27910 |

| IUPAC Name | 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile |

| CAS Number | 10537-47-0 |

| Molecular Formula | C18H22N2O |

| Molecular Weight | 282.38 g/mol |

| InChI Key | MZOPWQKISXCCTP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C#N |

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), with notable activity against the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). By binding to the ATP pocket of the kinase domain, this compound prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.

The inhibition of EGFR and PDGFR by this compound disrupts key cellular processes mediated by these pathways, including cell proliferation, migration, and survival. The primary signaling axes affected are the Ras/MAPK (ERK) pathway and the PI3K/Akt pathway.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against its primary targets. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.

Table 2: Quantitative Inhibitory Data for this compound

| Target | IC50 Value | Assay Type |

| PDGFR | 0.5 µM[1][2][3] | In vitro kinase assay |

| PDGFR Autophosphorylation | ~2.5 µM[2] | Cell-based assay |

| PDGF-dependent SMC Proliferation | 40 nM[2] | Cell-based assay |

| EGFR | 460 µM[1][2][3] | In vitro kinase assay |

| Herpes Simplex Virus Type 1 (HSV-1) Replication | 40 nM[1] | Cell-based assay |

Note: IC50 values can vary depending on the specific experimental conditions, including the assay format (cell-free vs. cell-based) and the cell lines used.

Signaling Pathways

The following diagram illustrates the points of inhibition by this compound within the EGFR and PDGFR signaling pathways.

Caption: EGFR and PDGFR signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a standardized framework for investigating the effects of this compound in a laboratory setting.

Cell Culture and Treatment

-

Cell Line Maintenance: Culture chosen cell lines (e.g., A431 for high EGFR expression, vascular smooth muscle cells for PDGFR studies) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that allows for exponential growth during the experiment. Allow cells to adhere for 24 hours.

-

Serum Starvation (Optional): For studies investigating ligand-stimulated phosphorylation, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium to reduce basal receptor activity.

-